molecular formula C9H14N2O B13051558 (1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL

Cat. No.: B13051558
M. Wt: 166.22 g/mol
InChI Key: MZRAWVWPFRLHMV-HZGVNTEJSA-N
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Description

(1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL (CAS: 1213355-93-1) is a chiral β-amino alcohol featuring a 3-aminophenyl substituent. Its molecular formula is C₉H₁₄N₂O, with a predicted density of 1.159 g/cm³ and a boiling point of 368.4±27.0 °C . The compound exhibits stereochemical specificity due to its (1S,2R) configuration, which influences its interactions in chiral environments, such as enzyme binding pockets or asymmetric catalysis.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(3-aminophenyl)propan-2-ol

InChI

InChI=1S/C9H14N2O/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,10-11H2,1H3/t6-,9-/m1/s1

InChI Key

MZRAWVWPFRLHMV-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC=C1)N)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)N)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and (S)-(-)-1-phenylethylamine.

    Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Amination: The resulting 3-aminobenzaldehyde is then subjected to reductive amination with (S)-(-)-1-phenylethylamine to form the desired product.

Industrial Production Methods

Industrial production of (1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino groups can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies.

Medicine

In medicine, (1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL is investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

The following table compares (1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL with structurally related β-amino alcohols differing in aromatic substituents, stereochemistry, or functional groups:

Compound Name CAS Number Molecular Formula Substituents Stereochemistry Key Properties/Applications
(1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL 1213355-93-1 C₉H₁₄N₂O 3-aminophenyl (1S,2R) Predicted pKa: 12.62; potential ligand for asymmetric synthesis
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 1019534-32-7 C₁₃H₂₁NO 3-tert-butylphenyl (1S,2R) Bulkier substituent enhances lipophilicity; used in medicinal chemistry intermediates
(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 1392212-91-7 C₁₀H₁₁ClF₃NO 3-chloro-4-(trifluoromethyl)phenyl (1R,2S) Electron-withdrawing groups (Cl, CF₃) improve metabolic stability; explored in CNS drug discovery
(1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL 2250242-77-2 C₁₀H₁₃ClNO 3-chloro-4-methylphenyl (1R,2R) Methyl group increases steric hindrance; stereochemical inversion alters binding affinity
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol 1212998-44-1 C₁₀H₁₁ClF₃NO 2-chloro-4-(trifluoromethyl)phenyl (1S,2R) Substituent position affects electronic properties; discontinued due to synthesis challenges

Key Comparative Insights

  • Substituent Effects :

    • Electron-Donating Groups (e.g., -NH₂ in the target compound): Enhance solubility and hydrogen-bonding capacity but may reduce metabolic stability .
    • Electron-Withdrawing Groups (e.g., -Cl, -CF₃ in CAS 1392212-91-7): Increase lipophilicity and resistance to enzymatic degradation, critical for blood-brain barrier penetration .
    • Steric Bulk (e.g., tert-butyl in CAS 1019534-32-7): Improves selectivity in receptor binding but may limit solubility .
  • Stereochemical Influence: The (1S,2R) configuration in the target compound and CAS 1212998-44-1 contrasts with the (1R,2R) or (1R,2S) configurations in others. For example, (1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL exhibits distinct adrenoceptor binding profiles compared to its enantiomers .
  • Synthetic Accessibility: The target compound’s synthesis may parallel methods used for (2S)-2-Amino-3-phenyl-1-propanol derivatives (), involving reductive amination or enzymatic resolution . However, introducing a 3-aminophenyl group requires careful protection-deprotection strategies to avoid side reactions .

Biological Activity

(1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL is a chiral compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. Its structure, featuring both amino and hydroxyl functional groups, facilitates interactions with various biological macromolecules, making it a candidate for therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C9H14N2O
  • Molecular Weight : 166.22 g/mol
  • Functional Groups : Amino groups (-NH2) and hydroxyl group (-OH)

These features are crucial for its biological activity, allowing for hydrogen bonding and modulation of enzymatic pathways.

Research indicates that (1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL may interact with specific enzymes and receptors in the body. The presence of amino groups suggests potential roles in neurotransmitter modulation and enzyme inhibition. For instance, studies have shown that compounds with similar structures can inhibit NMDA receptors, which are critical in various neurological processes .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes:

  • Alpha-Amylase Inhibition : A study indicated that derivatives of similar compounds exhibited potent alpha-amylase inhibition, suggesting that (1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL may also share this property .
CompoundIC50 Value (nM)Activity
(1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OLTBDPotential Inhibitor
Acarbose50Positive Control

Neuroprotective Properties

Research has highlighted the neuroprotective effects of structurally related compounds. For example, certain propanolamines have shown protective effects against ischemic cell death in neuronal models, indicating that (1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL may also possess similar neuroprotective capabilities .

Study on Enzyme Interaction

A study published in a peer-reviewed journal investigated the interaction of (1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL with pancreatic alpha-amylase. The results indicated a significant inhibition percentage compared to controls:

SampleInhibition (%)
Control (DMSO)0%
Acarbose75%
(1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OLTBD

This suggests potential applications in managing conditions like diabetes where alpha-amylase plays a critical role.

Synthesis and Derivatives

The synthesis of (1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL can be achieved through various methods including chiral resolution techniques and asymmetric synthesis. The ability to modify this compound into derivatives enhances its utility in drug development.

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